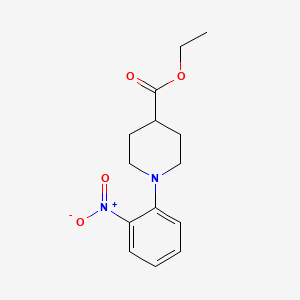

1-(2-nitrophényl)pipéridine-4-carboxylate d'éthyle

Vue d'ensemble

Description

Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H18N2O4 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate consists of a piperidine ring which bears a carboxylic acid group . The InChI code for the compound is1S/C14H18N2O4/c1-2-21-14(18)16-9-7-11(8-10-16)15-12-5-3-4-6-13(12)17(19)20/h3-6,11,15H,2,7-10H2,1H3 . Physical And Chemical Properties Analysis

The molecular weight of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate is 278.3 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not available in the searched resources.Applications De Recherche Scientifique

Agent Immunostimulant

Le composé (S)-éthyl-1-(2-thiophèneacétyl)-3-pipéridine-carboxylate, qui est structurellement apparenté au 1-(2-nitrophényl)pipéridine-4-carboxylate d'éthyle, a été étudié comme un agent immunostimulant ciblant la stimulation directe des cellules immunitaires. Cette application est utile pour la prévention des maladies infectieuses chez le bétail .

Synthèse de modulateurs de la protéine SMN

Le 4-pipéridinecarboxylate d'éthyle, un autre composé apparenté, est utilisé comme réactif pour la synthèse de modulateurs de la protéine SMN. Ces modulateurs sont importants dans le traitement de l'amyotrophie spinale .

3. Synthèse d'esters aliphatiques β-arylés et β-aminés Ce composé est également impliqué dans la synthèse d'esters aliphatiques β-arylés et β-aminés par migration de double liaison en tandem catalysée par le rhodium/addition conjuguée .

Synthèse de nitroéthylènediamines

Une autre application implique la synthèse de nitroéthylènediamines par ouverture de cycle nucléophile de la nitroimidazolidinone .

Agents anticancéreux bioréducteurs

Les dérivés de la pipéridine ont été évalués pour leur cytotoxicité et leur potentiel en tant qu'agents anticancéreux bioréducteurs .

Blocs de construction de la chimie médicinale

Les composés contenant de la pipéridine sont d'importants blocs de construction synthétiques pour la construction de médicaments en raison de leur structure chimique polyvalente .

Safety and Hazards

The safety data sheet for Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including rinsing with water and seeking medical attention . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

Analyse Biochimique

Biochemical Properties

Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate can increase the levels of acetylcholine, thereby enhancing cholinergic transmission. This interaction is significant in the context of neurodegenerative diseases such as Alzheimer’s, where acetylcholine levels are typically reduced.

Cellular Effects

Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of acetylcholinesterase can lead to increased acetylcholine levels, which in turn can activate cholinergic receptors and modulate intracellular signaling pathways. Additionally, Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate has been found to possess antimicrobial, antifungal, and antitumor properties, indicating its broad spectrum of cellular effects.

Molecular Mechanism

At the molecular level, Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate exerts its effects primarily through binding interactions with acetylcholinesterase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This inhibition results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Furthermore, Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate may also interact with other biomolecules, contributing to its antimicrobial and antitumor activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of acetylcholinesterase and prolonged cholinergic transmission.

Dosage Effects in Animal Models

The effects of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites. These metabolic processes can influence the compound’s efficacy and toxicity. Additionally, Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate may affect metabolic flux and alter metabolite levels, further impacting cellular function.

Transport and Distribution

Within cells and tissues, Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Its distribution within the body can influence its therapeutic and toxic effects. For example, Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate’s ability to cross the blood-brain barrier is crucial for its effects on the central nervous system.

Subcellular Localization

The subcellular localization of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy. For instance, the presence of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate in the synaptic cleft is essential for its inhibition of acetylcholinesterase and enhancement of cholinergic transmission.

Propriétés

IUPAC Name |

ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-2-20-14(17)11-7-9-15(10-8-11)12-5-3-4-6-13(12)16(18)19/h3-6,11H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUDBYWWBRXWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

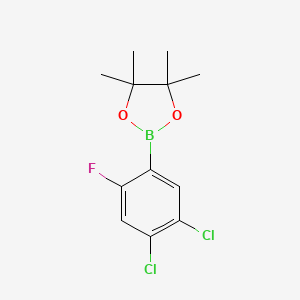

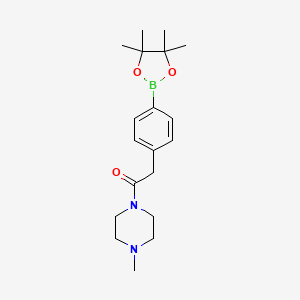

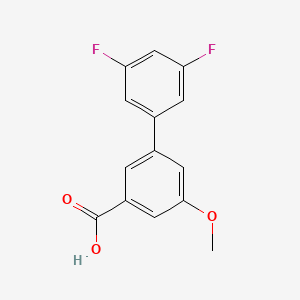

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1422144.png)